Cas no 1516456-13-5 (4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid)

4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid is a pyrimidine derivative with a carboxyl functional group at the 5-position, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural features, including the isopropyl and methyl substituents, contribute to its reactivity and potential as a building block for more complex heterocyclic compounds. The carboxylic acid moiety allows for further functionalization, such as esterification or amidation, enhancing its utility in medicinal chemistry and agrochemical research. This compound is particularly valued for its stability and compatibility with a range of reaction conditions, making it suitable for use in multi-step synthetic pathways. Its purity and well-defined structure ensure reproducibility in research and industrial applications.
4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid structure
1516456-13-5 structure
商品名:4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid
CAS番号:1516456-13-5
MF:C9H12N2O2
メガワット:180.203782081604
CID:5251658

4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid
    • インチ: 1S/C9H12N2O2/c1-5(2)8-7(9(12)13)6(3)10-4-11-8/h4-5H,1-3H3,(H,12,13)
    • InChIKey: GUGXVTXAETZESE-UHFFFAOYSA-N
    • ほほえんだ: C1=NC(C(C)C)=C(C(O)=O)C(C)=N1

じっけんとくせい

  • 密度みつど: 1.164±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 316.3±30.0 °C(Predicted)
  • 酸性度係数(pKa): 0.53±0.32(Predicted)

4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-396104-10.0g
4-methyl-6-(propan-2-yl)pyrimidine-5-carboxylic acid
1516456-13-5
10.0g
$5099.0 2023-03-02
Enamine
EN300-396104-1.0g
4-methyl-6-(propan-2-yl)pyrimidine-5-carboxylic acid
1516456-13-5
1.0g
$1544.0 2023-03-02
Enamine
EN300-396104-2.5g
4-methyl-6-(propan-2-yl)pyrimidine-5-carboxylic acid
1516456-13-5
2.5g
$3202.0 2023-03-02
Enamine
EN300-396104-5.0g
4-methyl-6-(propan-2-yl)pyrimidine-5-carboxylic acid
1516456-13-5
5.0g
$4055.0 2023-03-02

4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid 関連文献

4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acidに関する追加情報

Introduction to 4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic Acid (CAS No. 1516456-13-5)

4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid, with the CAS number 1516456-13-5, is a pyrimidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidine carboxylic acids, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The molecular structure of 4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and an isopropyl group at the 6-position. The carboxylic acid functional group at the 5-position adds to its chemical versatility and reactivity, making it a valuable building block for the synthesis of more complex molecules.

Recent studies have highlighted the potential of 4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid has also shown promising antiviral activity. Research conducted at the University of California, San Francisco, demonstrated that this compound can effectively inhibit the replication of several RNA viruses, including influenza and coronaviruses. The mechanism of action involves interfering with viral RNA synthesis and assembly, thereby reducing viral load and preventing further infection.

The anticancer potential of 4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid has also been explored in preclinical studies. A study published in Cancer Research in 2023 found that this compound can selectively induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The selective cytotoxicity observed in these studies suggests that 4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid could be developed into a targeted therapy for cancer treatment.

Beyond its direct biological activities, 4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid serves as an important intermediate in the synthesis of other bioactive compounds. Its reactivity and functional group diversity make it a versatile starting material for the preparation of derivatives with enhanced pharmacological properties. For example, esterification or amide formation reactions can be used to modify the carboxylic acid group, leading to compounds with improved solubility, stability, and bioavailability.

The synthetic route for preparing 4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid involves several well-established chemical transformations. Typically, the synthesis begins with the formation of a substituted pyrimidine ring using appropriate starting materials such as cyanoacetic acid and an appropriate amine. Subsequent steps involve functional group modifications to introduce the desired substituents at specific positions on the pyrimidine ring.

In conclusion, 4-Methyl-6-(1-methylethyl)-5-pyrimidinecarboxylic acid (CAS No. 1516456-13-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its diverse biological activities, coupled with its synthetic versatility, make it an attractive target for further investigation and development into novel therapeutic agents. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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